molecular formula C16H14N2O3 B13950822 1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester CAS No. 50609-54-6

1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester

Katalognummer: B13950822
CAS-Nummer: 50609-54-6
Molekulargewicht: 282.29 g/mol
InChI-Schlüssel: GKZJDLVDRPMCOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester is a complex organic compound with the molecular formula C16H14N2O3 and a molecular weight of 282.29 g/mol . This compound is characterized by its unique structure, which includes a pyrimidoquinoline core fused with an acetic acid ester group. It is primarily used in various scientific research applications due to its versatile chemical properties.

Vorbereitungsmethoden

The synthesis of 1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester involves several steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of the pyrimidoquinoline core . Industrial production methods often involve the use of high-temperature reflux in solvents like pyridine to achieve the desired product .

Analyse Chemischer Reaktionen

1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester can be compared to similar compounds such as:

Eigenschaften

CAS-Nummer

50609-54-6

Molekularformel

C16H14N2O3

Molekulargewicht

282.29 g/mol

IUPAC-Name

ethyl 2-(1-oxopyrimido[1,2-a]quinolin-2-yl)acetate

InChI

InChI=1S/C16H14N2O3/c1-2-21-15(19)9-12-10-17-14-8-7-11-5-3-4-6-13(11)18(14)16(12)20/h3-8,10H,2,9H2,1H3

InChI-Schlüssel

GKZJDLVDRPMCOY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CN=C2C=CC3=CC=CC=C3N2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.